molecular formula C18H18N4O6 B1180715 Tris(2-maleimidoethyl)amine CAS No. 139112-38-2

Tris(2-maleimidoethyl)amine

Cat. No.: B1180715
CAS No.: 139112-38-2
M. Wt: 386.4 g/mol
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Description

Contextualization of Multifunctional Maleimides in Chemical Synthesis and Materials Science

Multifunctional maleimides are a class of organic compounds characterized by the presence of two or more maleimide (B117702) groups. researchgate.net The maleimide functional group, an α,β-unsaturated dicarbonyl system, is particularly noteworthy for its reactivity, especially towards thiols in Michael addition reactions, and its participation in Diels-Alder cycloadditions. researchgate.netresearchgate.net This reactivity makes maleimides exceptionally useful in creating stable covalent linkages. chemimpex.com

In chemical synthesis, the predictable and efficient reactivity of maleimides allows for their use in creating complex molecular architectures. beilstein-journals.orgnih.gov They are instrumental in "click chemistry" reactions, which are characterized by high yields, stereospecificity, and mild reaction conditions. researchgate.net In materials science, multifunctional maleimides are pivotal in the development of high-performance polymers, including thermosets with high-temperature stability and self-healing materials. researchgate.netmdpi.com Their ability to act as crosslinkers enables the formation of robust and dynamic polymer networks. researchgate.netchemimpex.com

Overview of Tris(2-maleimidoethyl)amine as a Versatile Chemical Scaffold

This compound, also known as TMEA, is a prominent example of a trifunctional maleimide. fishersci.comavantorsciences.com It consists of a central tris(2-aminoethyl)amine (B1216632) (tren) core to which three maleimide groups are attached. chemimpex.comwikipedia.org This structure provides three reactive sites, enabling three-way conjugation and polymerization with molecules containing sulfhydryl groups. fishersci.comfishersci.ca

The versatility of this compound stems from its ability to act as a crosslinking agent, connecting two or more molecules through covalent bonds. korambiotech.comthermofisher.com This property is extensively utilized in bioconjugation, where it can link proteins, peptides, or other biomolecules. chemimpex.comthermofisher.com The spacer arms between the central amine and the maleimide groups help to minimize steric hindrance during these conjugation reactions. fishersci.ca Furthermore, its structure allows for the creation of branched or cross-linked polymers and hydrogels. researchgate.netgoogle.com

PropertyValue
Molecular FormulaC18H18N4O6
Molecular Weight386.36 g/mol
AppearanceLight yellow solid
Melting Point122 - 123 °C
Spacer Arm Length10.3 Å

Scope and Significance of Academic Research on this compound

Academic research on this compound is extensive and spans multiple scientific disciplines, underscoring its significance as a versatile chemical tool. chemimpex.com Its primary application lies in bioconjugation and the development of advanced drug delivery systems. chemimpex.com In this context, it is used to create antibody-drug conjugates and to functionalize nanoparticles for targeted therapies.

In materials science, researchers have explored its use in synthesizing novel polymers and hydrogels with unique properties, such as self-healing capabilities and stimuli-responsiveness. researchgate.netmdpi.com The Diels-Alder reaction involving the maleimide groups has been a key focus, allowing for the creation of thermoreversible networks. researchgate.net

Furthermore, this compound has been employed as a molecular probe to study protein structure and interactions. nih.govnih.gov Its ability to crosslink specific cysteine residues within a protein or between interacting proteins provides valuable insights into their spatial arrangement and conformational changes. nih.gov For example, it has been used to investigate the structure and function of the human multidrug resistance P-glycoprotein. nih.govnih.gov The compound's utility also extends to the synthesis of bicyclic peptides and as a scaffold in combinatorial chemistry. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEOHCIKAJUSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tris 2 Maleimidoethyl Amine and Its Derivatives

Established Synthetic Pathways for Tris(2-maleimidoethyl)amine (TMEA)

The most common and well-documented method for synthesizing TMEA involves a two-step reaction starting from commercially available precursors. This pathway is favored for its directness and relatively high yields under optimized conditions.

The synthesis of TMEA is typically achieved through the reaction of tris(2-aminoethyl)amine (B1216632) with maleic anhydride (B1165640). rsc.orggoogle.com This process occurs in two main stages:

Amidation: The first stage is the formation of the intermediate tris(maleamic acid) derivative. This is an amidation reaction where the primary amine groups of tris(2-aminoethyl)amine attack the carbonyl centers of maleic anhydride. rsc.org The reaction is often initiated by dissolving maleic anhydride in a suitable dry solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758), under a nitrogen atmosphere and cooling the solution to 0°C. rsc.orggoogle.com A solution of tris(2-aminoethyl)amine is then added dropwise, leading to the formation of a white precipitate of the tris(maleamic acid) intermediate. rsc.orggoogle.com

Cyclodehydration: The second stage involves the cyclization and dehydration of the intermediate to form the final maleimide (B117702) rings. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent. A standard procedure uses a mixture of acetic anhydride and a catalyst like sodium acetate (B1210297). rsc.org The reaction mixture is heated, and after cooling, the crude product is worked up.

Optimizing reaction conditions is critical for maximizing the yield and purity of TMEA. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and purification methods.

Purification is a crucial final step. After the reaction, the crude product is often a brownish-yellow solid. rsc.org Purification is typically performed using silica (B1680970) gel column chromatography. rsc.org A common eluent system for this purification is a mixture of dichloromethane and ethyl acetate (e.g., 95:5 ratio). rsc.org Through such optimized synthesis and purification protocols, yields of pure TMEA have been reported to be around 62%. rsc.org Industrial-scale methods for analogous compounds, which may involve different optimization strategies, can potentially achieve much higher yields, in the range of 85–92%, compared to lab-scale syntheses (24–30%).

Table 1: Optimization of Reaction Conditions for Maleimide Synthesis This table is generated from data pertaining to similar maleimide synthesis reactions to illustrate common optimization parameters.

SolventTemperatureReported YieldReference
N,N-dimethylformamide (DMF) followed by Acetic Anhydride/Sodium Acetate0°C then 80°C62% rsc.org
MethanolReflux (60-65°C)24%
EthanolReflux82% researchgate.net
AcetonitrileReflux13% researchgate.net
WaterReflux10% researchgate.net

Synthesis of Functionalized Analogs and Precursors

The TMEA scaffold serves as a template for creating a variety of functionalized molecules. By modifying the core structure or the linker arms, researchers can develop analogs with tailored properties for specific applications, such as in the creation of dynamic polymer networks or for gene delivery. google.comnih.gov

The versatility of the TMEA structure allows for the synthesis of various analogs by altering its fundamental components. This can involve changing the central core unit or modifying the length and nature of the arms connecting the core to the maleimide groups.

One strategy involves using precursors other than tris(2-aminoethyl)amine to create a different core. For example, a series of cationic lipids have been synthesized using the TMEA framework as a basis, where the lipophilic part of the resulting molecules was varied by using different α-branched fatty acids. nih.gov

Another approach is to combine the TMEA monomer with other maleimide-containing molecules to form co-polymers. For instance, TMEA has been co-polymerized with compounds like 4-maleimidophenol or 2,2-bis(4-(p-maleimidophenoxy)-phenyl)-hexafluoropropane to create meta-stable nitrogen-containing polymers. google.com This method effectively incorporates different structural units into a polymer network built around the TMEA core. Furthermore, a common strategy to prevent unwanted side reactions, such as a Michael addition, during synthesis with aliphatic amines involves protecting the maleic anhydride double bond. researchgate.net This is done by first creating a Diels-Alder adduct of furan (B31954) with maleic anhydride, which is then reacted with the amine, followed by a retro-Diels-Alder reaction to regenerate the maleimide group. researchgate.netmdpi.com

A key area of development is the incorporation of additional functional groups into the TMEA architecture to impart new chemical properties. This can be achieved by modifying the starting materials or the final TMEA product.

A notable example is the synthesis of TMEA-based cationic lipids designed for gene transfection. nih.gov In this work, the hydrophilic headgroup of the lipid was modified by incorporating lysine (B10760008) molecules. nih.gov The synthesis involved creating α-branched fatty acid amides from the tris(2-aminoethyl)amine core and then coupling them with lysine, resulting in a lipid bearing both the TMEA-derived core and the functional amino acid groups. nih.gov This strategy demonstrates how additional functionalities, such as the charged and biocompatible groups from amino acids, can be appended to the core structure.

Table 2: Examples of Functionalized Analogs based on Tris(2-aminoethyl)amine

Analog TypeKey PrecursorsKey Structural VariationReference
Cationic LipidsTris(2-aminoethyl)amine, α-branched fatty acids, LysineAddition of lipophilic fatty acid chains and hydrophilic lysine headgroups. nih.gov
Meta-stable Co-polymerThis compound, 4-maleimidophenolPolymerization with another maleimide-containing monomer. google.com
Meta-stable Co-polymerThis compound, 2,2-bis(4-(p-maleimidophenoxy)-phenyl)-hexafluoropropanePolymerization with a fluorinated bismaleimide (B1667444) monomer. google.com

Green Chemistry Approaches in this compound Synthesis

While specific literature detailing green chemistry approaches exclusively for TMEA synthesis is limited, the principles of green chemistry are broadly applicable to its production. mdpi.com These principles aim to reduce the environmental impact of chemical processes by using less hazardous substances, improving energy efficiency, and minimizing waste. mdpi.comejcmpr.com

Potential green modifications to the established amidation-cyclodehydration route for TMEA could include:

Solvent Selection and Recovery: The use of hazardous organic solvents like DMF and dichloromethane is a drawback of the current method. rsc.org Green chemistry encourages the use of safer, more environmentally benign solvents, such as water or bio-derived solvents. mdpi.com Furthermore, implementing solvent recovery and recycling systems, for instance through distillation, can reduce waste by a significant margin, as has been demonstrated in related industrial processes.

Alternative Catalysis: The use of reagents like acetic anhydride and sodium acetate for cyclodehydration could potentially be replaced by more sustainable alternatives. Biocatalysis, which uses enzymes to drive chemical reactions, offers a green alternative that operates under mild conditions, often in aqueous media, and with high selectivity. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis could shorten reaction times and reduce energy consumption compared to conventional heating methods like refluxing. mdpi.com

Process Intensification: The use of continuous flow reactors, as opposed to batch processing, can reduce reaction times, improve safety, and allow for more efficient process control, aligning with green chemistry principles.

These strategies represent potential avenues for developing more sustainable synthetic routes for TMEA and its derivatives in the future.

Chemical Reactivity and Mechanistic Investigations of Tris 2 Maleimidoethyl Amine

Maleimide-Thiol Click Chemistry

The reaction between a maleimide (B117702) and a thiol is a cornerstone of bioconjugation and polymer chemistry, often referred to as "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. This reaction proceeds via a nucleophilic Michael addition, where the thiol's sulfhydryl group attacks one of the activated double bond carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond. For Tris(2-maleimidoethyl)amine (TMEA), its three maleimide moieties can react with thiol-containing molecules, making it an effective crosslinking agent for creating hydrogels, polymer networks, and conjugating multiple molecules. nih.govrhhz.netnih.gov

The Michael addition of thiols to maleimides is generally a rapid and thermodynamically favorable process. The kinetics of the reaction are influenced by factors such as pH, solvent, and the specific structure of the reactants. The reaction proceeds readily at neutral to slightly basic pH, where a sufficient concentration of the more nucleophilic thiolate anion (RS⁻) is present.

Studies on related Michael acceptors provide insight into the thermodynamics of this process. The equilibrium constants (Keq) for thiol additions to activated alkenes can be substantial, indicating that the formation of the thioether product is highly favored. For instance, investigations into similar systems like benzalcyanoacetates have shown that the equilibrium can be tuned over several orders of magnitude. acs.org While specific kinetic and thermodynamic data for this compound itself are dispersed throughout application-focused literature, the general principles of maleimide-thiol reactions apply. The reaction is typically fast, often reaching completion within minutes to hours at room temperature. nih.gov

Below is a representative table illustrating typical parameters for maleimide-thiol reactions under physiological conditions, which are analogous to the reactions undertaken by this compound.

ParameterTypical Value/CharacteristicReference Context
Reaction Type Thiol-Michael Addition acs.org
Reactants Maleimide, Thiol (e.g., Cysteine) acs.org
Product Stable Thioether Adduct
pH Optimum 6.5 - 7.5General Knowledge
Temperature Ambient (e.g., 25 °C) nih.gov
Kinetics Second-order reaction, typically fast acs.org
Equilibrium (Keq) Generally high, favoring product formation acs.org

This table provides generalized data for the maleimide-thiol reaction class.

The rate and specificity of the maleimide-thiol reaction are significantly influenced by both steric and electronic factors.

Steric Factors: Steric hindrance around either the thiol or the maleimide group can slow the reaction rate. For example, when conjugating large molecules like oligonucleotides or proteins, the accessibility of the reactive sites is crucial. google.com The branched, three-armed structure of this compound itself can impose steric constraints, potentially influencing the sequence of additions if the target thiol-containing molecule is particularly bulky. ethernet.edu.et

Electronic Factors: The electrophilicity of the maleimide's carbon-carbon double bond is a key driver of the reaction. Electron-withdrawing substituents on the maleimide ring can increase its reactivity toward nucleophiles like thiols. Conversely, the nucleophilicity of the thiol, which is dependent on its local chemical environment and the solution's pH, also governs the reaction speed. acs.org In the context of this compound, the N-alkyl substituent (the ethylamine (B1201723) core) influences the electronic nature of the maleimide rings. nih.gov

A significant advantage of maleimide-thiol chemistry is its orthogonality. It allows for specific bond formation in the presence of other reactive functional groups, provided the conditions are controlled. The reaction is highly specific for thiols, particularly at neutral pH, and does not typically react with amines, alcohols, or carboxylic acids.

This orthogonality is exploited in complex molecular assemblies. For instance, this compound can be used to crosslink cysteine-containing peptides, while other chemistries, such as N-hydroxysuccinimide (NHS) ester reactions, can be simultaneously or sequentially used to target amine groups (e.g., lysines) on the same peptide. nih.gov This allows for the creation of precisely controlled, multi-component biomaterials. nih.gov Furthermore, maleimide chemistry can be part of bio-orthogonal strategies used to trap and study protein-protein interactions within cellular environments without interfering with native biological processes. rhhz.net

Diels-Alder Cycloaddition Chemistry

The maleimide groups of this compound also function as excellent dienophiles in [4+2] Diels-Alder cycloaddition reactions. google.com This reaction typically involves a conjugated diene, with furan (B31954) and its derivatives being the most common partners for maleimides in the context of materials science. The reaction forms a six-membered ring structure known as an oxanorbornene adduct.

A defining feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. At moderate temperatures (e.g., 70-80 °C), the forward reaction (cycloaddition) is favored, leading to the formation of the adduct and, in the case of polyfunctional reactants like this compound and multi-furan molecules, a crosslinked polymer network. nih.govresearchgate.net

Upon heating to higher temperatures (typically above 120 °C), the reverse reaction, known as the retro-Diels-Alder reaction, becomes dominant. acs.orgresearchgate.net This breaks the covalent bonds of the adduct, regenerating the original furan and maleimide groups and leading to the disassembly or "de-crosslinking" of the material. This reversible nature is the foundation for creating self-healing and reprocessable thermoset polymers. researchgate.netcore.ac.uk For example, a network formed from this compound and a tetra-furan monomer can be broken at high temperatures and reformed upon cooling, allowing the material to be mended or reshaped. acs.orgresearchgate.net

The reversibility of a network formed between this compound and a tetra-furan has been demonstrated through heating cycles. The extent of disconnection is dependent on the temperature, as shown in the table below.

TemperatureDurationAdduct DisconnectionState of ReactionReference
< 120 °C-NegligibleForward reaction favored (adduct stable) researchgate.net
130 °C25 min~12%Equilibrium shifts toward retro-DA researchgate.net
150 °C-~25%Retro-DA reaction significantly favored researchgate.net
80 °C1 hourReformationForward reaction favored (healing/re-crosslinking) researchgate.net

This table summarizes the temperature-dependent reversibility of a polymer network formed from this compound and a tetra-furan crosslinker.

The selectivity and reversibility of the furan-maleimide Diels-Alder reaction can be precisely controlled through several factors:

Stereoselectivity: The cycloaddition can produce two different stereoisomers: the endo and exo adducts. The endo product is typically formed faster and is considered the kinetically favored product, while the exo product is often more thermodynamically stable. The thermal stability and retro-Diels-Alder reaction rates can differ between the two isomers, with the endo adducts generally undergoing the retro reaction more readily. acs.orgehu.es

Substituent Effects: The electronic nature of substituents on both the furan (diene) and maleimide (dienophile) can significantly alter the reaction kinetics and the stability of the resulting adduct. N-alkyl substituents on the maleimide, such as in this compound, have been shown to increase the exergonicity of the reaction compared to unsubstituted maleimide. nih.gov

External Stimuli: Temperature is the primary stimulus used to control the forward and reverse reactions. researchgate.net Additionally, research has shown that mechanical force, applied via methods like ultrasonication, can be used to selectively trigger the retro-Diels-Alder reaction, providing a mechanochemical method for controlling bond cleavage. acs.org The alignment of the force relative to the "scissile" bonds in the adduct determines the efficiency of this force-induced cleavage. acs.org

Mechanistic Insights into Thermoreversible Network Formation

The formation of thermoreversible networks utilizing this compound (TMEA) predominantly relies on the principles of the Diels-Alder (DA) reaction. mdpi.comacs.org This process involves a [4+2] cycloaddition between a diene and a dienophile. acs.org In networks containing TMEA, the three maleimide groups on the TMEA molecule act as trifunctional dienophiles, which can react with molecules containing diene functionalities, such as furan groups. mdpi.comacs.orgresearchgate.net The resulting product is a cross-linked polymer network. acs.orgacs.org

The key feature of these networks is their thermal reversibility. mdpi.com The forward Diels-Alder reaction, which forms the covalent cross-links and leads to network gelation, is favored at lower to moderate temperatures (e.g., up to 60°C). acs.orgnih.gov As the temperature increases, typically above 110-120°C, the reverse (retro-Diels-Alder or rDA) reaction becomes dominant. mdpi.comacs.org This rDA reaction cleaves the covalent bonds of the adduct, breaking the cross-links and causing the material to de-gel or flow, behaving similarly to a thermoplastic. mdpi.comacs.org Upon cooling, the forward DA reaction proceeds again, reforming the network linkages. acs.orgacs.org This cycle of breaking and reforming cross-links allows for properties like self-healing and reprocessability. acs.orgnih.gov

Mechanistically, the Diels-Alder reaction between furan and maleimide can form two different stereoisomers: an endo and an exo adduct. nih.gov The endo adduct is generally formed faster and is considered the kinetically favored product, while the exo adduct is more thermodynamically stable. nih.gov The equilibrium between the monomers and the adducts is temperature-dependent; at higher temperatures, the equilibrium shifts back toward the initial furan and maleimide reactants. mdpi.comnih.gov For instance, in one study, the equilibrium conversion of furan and maleimide varied from 74% at 85°C to 24% at 155°C, highlighting the significant depolymerization at elevated temperatures. acs.org Another study in solution showed equilibrium conversions of 0.82–0.90 at room temperature, which decreased to 0.47–0.50 at 120°C. mdpi.com

The kinetics and thermodynamics of network formation are influenced by several factors, including the chemical structure of the reactants, their functionality, and the stoichiometric ratio between the maleimide and furan groups. researchgate.net The structural integrity of such networks can be maintained up to high temperatures, with de-gelation measurements showing stability up to at least 150°C in some systems. nih.gov

ReactantsReaction TypeKey ConditionsObservationsReference
This compound (TMEA) and a tetra-furan monomerDiels-Alder PolymerizationHeating above 120°C, followed by coolingForms a tough solid at room temperature. At >120°C, ~30% of linkages disconnect and reconnect upon cooling, enabling the material to be "re-mended". acs.orgacs.org
Furan and maleimide monomersDiels-Alder CycloadditionTemperature range of 20°C to 120°CEquilibrium conversion in solution is high at room temp (αe = 0.82–0.90) and decreases at high temp (αe = 0.47–0.50 at 120°C). mdpi.com
Furan-grafted Ethylene-Propylene Rubber (EPRgF) and Bismaleimide (B1667444) (BM)Thermoreversible Cross-linkingHot-pressing at 150°CMaterial flows at 150°C due to retro-DA reaction, allowing for reprocessing into homogeneous films. acs.org
Diels-Alder methacrylate (B99206) pre-polymer (3M-F375PMA)Self-Healing via rDA/DAHealing at 20°C after heating to 100°CHeating to 100°C for 15 min reduces DA conversion to 0.69. After 7 days at 20°C, conversion is restored to 0.95, demonstrating healing. nih.gov

Polymerization Mechanisms Involving this compound

This compound is a trifunctional molecule whose three maleimide groups can participate in various polymerization and cross-linking reactions. fishersci.cafishersci.comchemimpex.com Its utility extends from serving as a monomer in radical polymerizations to acting as a versatile cross-linker for polymers synthesized via controlled methods. fishersci.cagoogle.com

Radical Polymerization Studies

This compound can undergo thermal polymerization, which typically proceeds via a free-radical mechanism. google.comgoogle.comwikipedia.org In such processes, the carbon-carbon double bonds of the maleimide groups react to form a polymer network. wikipedia.org Research has demonstrated the synthesis of "meta-stable state nitrogen-containing polymers" through the thermal polymerization of TMEA, both alone and with other maleimide co-monomers. google.comgoogle.com

These polymerizations are generally carried out at elevated temperatures, for instance between 110°C and 130°C, over several hours. google.comgoogle.com The process often involves dissolving TMEA in a solvent mixture, such as ethylene (B1197577) carbonate/propylene carbonate (EC/PC) or gamma-butyrolactone (B3396035) (GBL), and adding a catalyst or initiator, like 2,4-dimethyl-2-imidazoline (B1581127) or 4-tert-butylpyridine, to facilitate the reaction. google.comgoogle.com The resulting polymers have been characterized as having narrow polydispersity, with Polydispersity Index (PDI) values reported to be as low as 1.1 to 1.2. google.comgoogle.com

MonomersSolventCatalyst/InitiatorConditionsResulting Polymer PDIReference
This compoundEC/PC2,4-dimethyl-2-imidazoline130°C for 8 hours1.2 google.comgoogle.com
This compound and 4-maleimidophenolGBL4-tert-butylpyridine110°C for 6 hours1.1 google.comgoogle.com
This compound and 2,2-bis(4-(p-maleimidophenoxy)-phenyl)-hexafluoropropaneEC/PC2,4-dimethyl-2-imidazoline130°C for 4 hours1.1 google.comgoogle.com

Controlled Polymerization Techniques

While direct polymerization of TMEA via controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) is not commonly reported, TMEA is extensively involved as a key cross-linking agent for polymers synthesized using these advanced methods. fishersci.cachemimpex.comtcichemicals.comnih.gov CRP techniques allow for the synthesis of polymers with well-defined architectures, molecular weights, and functionalities, which can then be cross-linked by TMEA to create highly tailored networks. tcichemicals.comsigmaaldrich.com

The primary mechanism involves the reaction of the maleimide groups of TMEA with complementary functional groups on a pre-synthesized polymer. chemimpex.com A prominent example is the reaction with sulfhydryl (thiol) groups. fishersci.cafishersci.com Polymers with pendant thiol groups can be synthesized using RAFT or ATRP, and subsequent addition of the trifunctional TMEA molecule leads to the formation of a cross-linked network via a Michael addition reaction between the thiols and the maleimides. fishersci.cafishersci.comchemimpex.com This approach allows for the creation of hydrogels and other cross-linked materials under mild conditions. diva-portal.org

Similarly, TMEA can be used to cross-link polymers functionalized with furan groups, which may have been prepared by controlled polymerization. The cross-linking occurs via the Diels-Alder reaction as described previously, providing a pathway to thermoreversible networks with well-defined primary chain structures. mdpi.com

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Polymer Networks

The trifunctional nature of Tris(2-maleimidoethyl)amine makes it an ideal crosslinker for creating three-dimensional polymer networks. These networks form the basis of materials with a broad range of applications, including high-performance structural materials, coatings, and adhesives. mdpi.com

The synthesis of cross-linked materials using this compound often involves its reaction with complementary multi-functional monomers. A widely studied method is the Diels-Alder (DA) reaction between the maleimide (B117702) groups of this compound and furan-functionalized molecules. mdpi.comrsc.org When this compound is reacted with monomers containing two or more furan (B31954) groups (such as tetrafunctional furan oligomers), a cross-linked polymer network is formed. mdpi.comresearchgate.net The reaction typically proceeds by mixing the stoichiometric amounts of the furan and maleimide monomers, sometimes in a solvent which is later removed, and heating the mixture to a specific temperature (e.g., 70 °C) to facilitate the cycloaddition and network formation. mdpi.comnih.gov

Another approach involves incorporating this compound derivatives into polyurethane (PU) systems. For instance, a trifunctional polyol (a DA-triol) can be synthesized by reacting this compound with furfuryl alcohol. acs.orgehu.es This DA-triol then acts as a crosslinker in the polymerization reaction with diisocyanates and other polyols to form cross-linked polyurethanes. acs.orgacs.org This method allows for the creation of thermosetting PUs with dynamic covalent bonds integrated directly into their structure.

The general synthesis of this compound itself is a two-step process starting from the reaction of tris(2-aminoethyl)amine (B1216632) with a furan-protected maleic anhydride (B1165640), followed by a retro-Diels-Alder reaction to deprotect the maleimide groups. mdpi.comnih.gov

A key advantage of using this compound in polymer networks is the ability to precisely control the final material properties by tuning the network structure. The crosslink density and the resulting thermo-mechanical properties are not static but can be adjusted by several factors. researchgate.net

The functionality of the monomers (i.e., the number of reactive groups per molecule) and the stoichiometric ratio between the reactive groups (e.g., maleimide-to-furan ratio) are also critical parameters. By carefully selecting these variables, researchers can design networks with a desired crosslink density, glass transition temperature (Tg), and mechanical strength. researchgate.net

Below is a data table illustrating how the structure of different bismaleimide (B1667444) monomers affects the gel-point temperature in networks formed with a tetrafunctional furan monomer (F4D2000).

Bismaleimide MonomerMonomer StructureResulting NetworkGel-Point Temperature (Tgel)
DPBMI AromaticF4D2000-DPBMI122 °C
HBMI Aliphatic (Hexamethylene)F4D2000-HBMI97 °C
PPO3BMI PolyetherF4D2000-PPO3BMI105 °C

This table is based on data from research on reversible Diels-Alder networks, demonstrating the tunability of network properties. semanticscholar.org

Development of Dynamic and Reversible Polymer Systems

This compound is instrumental in the development of dynamic and reversible polymer systems. These "smart" materials can adapt their properties in response to external stimuli, owing to the presence of dynamic covalent bonds within their network structure. acs.org

One of the most prominent applications of this compound is in the creation of self-healing polymers. acs.org This functionality is achieved by using the furan-maleimide Diels-Alder reaction to form the crosslinks in the polymer network. rsc.org The DA reaction is a thermally reversible [4+2] cycloaddition. mdpi.comacs.org

Healing Mechanism: At ambient or moderately elevated temperatures, the forward DA reaction is favored, forming stable covalent crosslinks (cyclohexene adducts) and giving the material its solid, structural properties. acs.org When the material is damaged (e.g., a crack is formed), it can be "healed" by heating it to a higher temperature (typically above 120 °C). acs.orgacs.org At these temperatures, the reverse (retro-Diels-Alder or rDA) reaction dominates. mdpi.com The covalent crosslinks break, allowing the polymer chains to become mobile and flow, filling the crack. Upon cooling, the forward DA reaction occurs again, reforming the crosslinks and restoring the material's structural integrity and mechanical properties. acs.orgacs.org

Research has demonstrated that a transparent polymeric material made from this compound and a monomer with four furan groups can repeatedly mend itself under mild conditions. acs.orgacs.org This material behaves as a tough solid at room temperature with mechanical properties comparable to commercial epoxy resins. acs.org

The same principle of reversible covalent bonding that enables self-healing also allows for the reprocessing of thermoset materials. researchgate.net Traditional thermosets are characterized by permanent, irreversible covalent crosslinks, which give them excellent thermal and mechanical stability but also mean they cannot be melted or reshaped after curing, making them difficult to recycle. acs.org

By using this compound to build networks with reversible Diels-Alder crosslinks, it is possible to create a class of materials known as Covalent Adaptable Networks (CANs). acs.orgacs.org These materials behave like classical thermosets at service temperatures but can be reprocessed at elevated temperatures. When heated, the rDA reaction breaks the crosslinks, reducing the viscosity and allowing the material to be reshaped, remolded, or recycled. acs.orgacs.org Upon cooling, the network reforms. This process allows for a more sustainable lifecycle for thermosetting polymers. ehu.es Studies on reprocessable cross-linked polyurethanes have utilized a DA-triol derived from this compound to introduce these dynamic bonds, creating materials that are robust yet reprocessable. acs.orgehu.es

Polymer gels are cross-linked polymer networks swollen with a solvent. Stimuli-responsive gels can undergo significant, reversible changes in their volume, shape, or mechanical properties in response to external stimuli. rsc.orgrsc.org

This compound and its derivatives are used to create thermo-responsive polymer gels. rsc.org The responsiveness is endowed by the temperature-dependent equilibrium of the Diels-Alder reaction forming the gel's crosslinks. mdpi.com Below a certain temperature, the network is cross-linked and behaves as a solid gel. As the temperature is increased to the gel-point temperature (Tgel), the retro-Diels-Alder reaction begins to dominate, breaking the crosslinks. semanticscholar.org This leads to a sol-gel transition, where the material transforms from a solid gel to a viscous liquid (sol). This transition is reversible upon cooling. mdpi.com

The ability to tune the Tgel by altering the chemical structure of the monomers, as discussed in section 4.1.2, allows for the design of gels that respond at specific, desired temperatures, making them suitable for a variety of applications where controlled, sharp transitions are required. semanticscholar.org

Hydrogel Fabrication and Architectural Control

Hydrogels, which are water-swollen polymer networks, are widely used in biomedical applications. google.com The properties of these materials can be precisely tuned by controlling the crosslinking of the polymer chains. This compound serves as a highly efficient crosslinker, enabling the fabrication of hydrogels with tailored characteristics. chemimpex.com

The synthesis of hydrogels using this compound typically involves its reaction with polymers functionalized with sulfhydryl (thiol) groups. The maleimide groups of the crosslinker react specifically and efficiently with thiols via a Michael addition reaction, forming stable, covalent thioether bonds. thermofisher.com This reaction proceeds readily under mild, physiological conditions (pH 6.5–7.5), which is advantageous for encapsulating sensitive biological molecules like cells or proteins. thermofisher.com

Another synthetic route involves Diels-Alder "click" chemistry. In this approach, this compound is reacted with polymers containing furan groups. This reaction is thermally reversible, allowing for the creation of self-healing hydrogels that can be disassembled and reassembled by changing the temperature. mdpi.comacs.org For instance, a network formed from a trifunctional maleimide and a tetrafunctional furan monomer can create a tough, solid material at room temperature that becomes malleable and can be remended at temperatures above 120°C. acs.orgacs.org

The synthesis of the this compound monomer itself can be achieved through a multi-step process. One method involves the reaction of tris(2-aminoethyl)amine with maleic anhydride, followed by a cyclization step using acetic anhydride and a catalyst like sodium acetate (B1210297). rsc.org Another documented synthesis involves reacting tris(2-aminoethyl)amine with a furan-maleic anhydride adduct, followed by a retro-Diels-Alder reaction to yield the final product. mdpi.comresearchgate.net

The mechanical and adhesive properties of hydrogels are critical for their performance in biomedical applications, such as tissue engineering and wound sealing. acs.org this compound provides a robust platform for engineering these properties.

The trifunctional nature of this crosslinker allows for the formation of a high-density, well-defined network structure. By varying the concentration of this compound, the crosslink density can be precisely controlled, which directly modulates the hydrogel's mechanical stiffness (elastic modulus) and toughness. mdpi.com Generally, a higher crosslink density results in a stiffer and less swollen hydrogel.

Furthermore, the maleimide groups can be leveraged to create strong adhesion to biological tissues. acs.org Tissues are rich in proteins containing cysteine residues, which have free thiol groups. When a hydrogel precursor containing this compound is applied to a tissue surface, the maleimide groups can form covalent bonds with these cysteine residues, effectively "gluing" the hydrogel to the tissue. acs.orgethz.ch This approach has been used to develop powerful bioadhesives. For example, hydrogels incorporating such covalent bonding mechanisms can achieve high interfacial toughness, which is a measure of the energy required to separate the adhesive from the surface. ethz.ch

Table 1: Research Findings on TMEA-Crosslinked Hydrogel Properties
Polymer SystemCrosslinkerKey FindingApplication FocusReference
Furan-functionalized polymersThis compound (TMIEA)Formation of a thermoreversible network via Diels-Alder reaction, enabling self-healing properties. The material is a tough solid at room temperature with mechanical properties similar to commercial epoxy resins.Self-healing materials mdpi.comacs.org
Thiol-functionalized polymersThis compound (TMEA)The trifunctional maleimide groups react with thiols to form stable thioether linkages, creating robust hydrogel networks.Bioconjugation, Drug Delivery chemimpex.comfishersci.ca
Poly(acrylic acid) and biodegradable polymers (e.g., gelatin)Not specified, but adhesion relies on covalent bonds with tissue amines. TMEA is a relevant example of a crosslinker that can form such bonds.Development of hydrogel adhesives that can stick to tissues with minimal pressure, used for sealing leaks and delivering drugs.Surgical adhesives acs.org

The precise and versatile crosslinking chemistry of this compound enables the fabrication of complex, three-dimensional hydrogel structures for advanced biomaterial applications. These structures can be designed to mimic the architecture of natural tissues or to perform specific mechanical tasks.

One notable application is in the development of "bio-bots" or biohybrid actuators. These are small-scale devices powered by living cells, where the scaffold is composed of a precisely patterned hydrogel. google.com this compound can be used as a crosslinker in the photopolymerizable hydrogel precursor solution to fabricate these scaffolds. By controlling the crosslinking process, it is possible to create structures with varying stiffness and shape, which are essential for directing cell function and achieving locomotion of the bio-bot. google.com For instance, cantilever-like bio-bots have been fabricated from hydrogels crosslinked with compounds like this compound. google.com

The self-healing properties endowed by the reversible Diels-Alder chemistry between this compound and furan-functionalized polymers are also critical for creating durable biomaterials that can withstand mechanical stress and repair damage over time. acs.org This is particularly relevant for load-bearing tissue engineering applications or for long-lasting implantable devices.

Functionalization of Surfaces and Nanomaterials

Beyond bulk hydrogels, this compound is a key reagent for modifying the surfaces of materials and for constructing functional nanomaterials. chemimpex.com

The ability to covalently attach molecules to a solid substrate is fundamental to many technologies, including biosensors, diagnostic arrays, and biocompatible coatings. The maleimide groups of this compound offer a highly specific method for this purpose. thermofisher.com

The process involves first modifying a substrate to present free sulfhydryl groups on its surface. Subsequently, the substrate is treated with a solution containing this compound or a molecule conjugated to it. The maleimide groups react with the surface thiols to form a stable, covalent thioether linkage, effectively grafting the molecule of interest onto the substrate. thermofisher.com The reaction's high specificity at a neutral pH range (6.5-7.5) ensures that only the desired thiol-maleimide reaction occurs, without unwanted side reactions involving other functional groups like primary amines. thermofisher.com This allows for the controlled and oriented immobilization of biomolecules, such as proteins or peptides, onto surfaces. fishersci.cafishersci.dk

This compound is an ideal building block for synthesizing functional nanoparticles due to its trifunctional structure, which can act as a core or a crosslinking hub. chemimpex.com This has been exploited in the development of nanocarriers for drug delivery and in the creation of advanced diagnostic agents. thno.org

A prominent example is the synthesis of protein fluorescent nanoparticles (PFNs). google.com In one method, a protein such as bovine serum albumin is first labeled with a fluorescent dye. Then, this compound is used as a sulfhydryl-to-sulfhydryl crosslinker to link the protein molecules together, forming a stable nanoparticle with encapsulated fluorescence. google.com The crosslinking reaction targets the cysteine residues within the proteins. This method allows for the creation of bright, stable, and biocompatible fluorescent nanoparticles that can be used for biological imaging and sensing. google.com The properties of these nanoparticles, such as size and fluorescence, can be tuned by controlling the reaction conditions.

Table 2: Examples of Nanomaterials Functionalized with this compound
Nanomaterial TypeRole of TMEAIntended ApplicationReference
Protein Fluorescent Nanoparticles (PFNs)Acts as a sulfhydryl-to-sulfhydryl crosslinker to polymerize dye-labeled proteins (e.g., BSA).Biological imaging, diagnostics. google.com
siRNA-Polymer ConjugatesUsed as a crosslinker to create multi-armed polymer-siRNA conjugates.Gene silencing, RNAi therapeutics. thno.org
Functionalized SurfacesCovalently grafts thiol-containing biomolecules onto surfaces for enhanced functionality.Biosensors, bioconjugation. chemimpex.com

Applications in Chemical Biology and Bioconjugation Research

Protein and Peptide Modification Strategies

The unique trifunctional nature of TMEA allows for advanced protein and peptide modification strategies that go beyond simple labeling, enabling complex molecular architectures.

The high specificity of the maleimide-thiol reaction is widely exploited for site-specific conjugation. Cysteine residues are relatively rare in proteins compared to other reactive residues like lysine (B10760008), allowing for precise modification. acs.org By introducing cysteine residues at specific locations through site-directed mutagenesis, researchers can control the exact point of TMEA attachment.

A significant application of this strategy is demonstrated in the study of bacterial chemoreceptors. These receptors assemble into complex arrays, and understanding their organization is key to understanding their function. In a study on the Escherichia coli serine chemoreceptor, Tsr, researchers engineered cysteine residues at specific positions within the protein's cytoplasmic domain. TMEA was then used as an in vivo crosslinker to covalently trap interacting receptor dimers. nih.gov The ability of TMEA to crosslink three separate cysteine residues simultaneously provided direct evidence of the "trimer of dimers" organization, which is the basic functional unit of these receptor clusters. nih.gov This approach allows for the precise mapping of protein geometry in living cells.

The ability of TMEA to form three covalent bonds allows for the multi-point attachment of molecules, which can significantly enhance the stability of protein complexes or create novel functional constructs. scbt.com By tethering multiple subunits of a protein complex together, the crosslinker can reduce dissociation and increase resistance to denaturation, thereby stabilizing its quaternary structure.

While specific studies quantifying the stabilization of a protein by TMEA are not prevalent, the principle has been demonstrated with other trifunctional maleimide (B117702) linkers. For example, a trifunctional diiodomaleimide crosslinker was synthesized to generate a stable homotrimer of a single-chain variable fragment (scFv), a type of antibody fragment. acs.org This process of linking three separate protein molecules into one functional unit highlights how multi-point attachment can be used for both stabilization and the creation of new, multivalent protein constructs with potentially enhanced binding affinity or avidity. acs.org The core principle remains the same: the trifunctional nature of the crosslinker facilitates the formation of robust, intricate molecular architectures. scbt.com

Biomolecular Crosslinking for Structural and Functional Studies

Chemical crosslinking, often coupled with mass spectrometry (CXMS), is a powerful technique for gaining structural insights into proteins and their interaction networks. elifesciences.orgnih.gov Crosslinkers like TMEA act as molecular rulers, providing distance constraints by covalently linking amino acids that are in close proximity in the folded protein or protein complex.

TMEA is particularly effective for studying the interactions between protein subunits and defining their higher-order, or quaternary, structure. The 10.3 Å spacer arm of TMEA defines the maximum distance between the sulfhydryl groups that can be linked, providing valuable spatial information.

The investigation into bacterial chemoreceptor clustering serves as a prime example of this application. Chemoreceptors are known to exist as dimers, which then associate into trimers. By placing cysteine residues at the dimer-dimer interface, researchers used TMEA to capture this specific interaction. nih.gov The formation of cross-linked trimers, detectable by gel electrophoresis, confirmed the close association of three separate dimers, validating the "trimer of dimers" model of the receptor's quaternary structure in vivo. nih.gov This method is crucial for understanding the architecture of large, dynamic protein complexes that may be difficult to study using traditional high-resolution methods like X-ray crystallography alone. nih.gov

Table 2: Research Findings on TMEA Crosslinking of Chemoreceptors
Research AreaProtein SystemMethodologyKey FindingReference
Protein-Protein Interaction E. coli serine chemoreceptor (Tsr)In vivo crosslinking with TMEA on engineered cysteine mutants.TMEA successfully cross-linked three receptor dimers, providing direct evidence for the trimer-of-dimers arrangement. nih.gov
Quaternary Structure Tsr cytoplasmic domainAnalysis of cross-linked products (dimers, trimers) via SDS-PAGE and immunoblotting.The pattern of TMEA crosslinking confirmed that the crystal structure model of trimers of dimers reflects the basic in vivo organization. nih.gov
Near-Neighbor Relationships Tsr clusters in live cellsUse of TMEA to probe the geometry and dynamics of receptor interactions.The trifunctional nature of the crosslinker provides geometric constraints, helping to define the spatial relationship between subunits in the complex. nih.gov

Crosslinking can also be used to probe dynamic changes in a protein's conformation. A protein may adopt different shapes depending on whether it is in a resting or active state, for example, upon binding to a ligand. These conformational changes can alter the distances between specific residues.

By applying a crosslinker under different functional states, researchers can detect changes in crosslinking efficiency that correspond to these structural rearrangements. Although specific studies detailing the use of TMEA for this purpose are limited, quantitative CXMS workflows have been developed that use other, often isotopically labeled, crosslinkers to achieve this. elifesciences.orgnih.gov In such an experiment, a protein would be divided into two samples, each representing a different conformational state (e.g., with and without a ligand). One sample is treated with a standard crosslinker and the other with a heavy-isotope-labeled version. The samples are then combined, and mass spectrometry is used to quantify the relative abundance of light versus heavy cross-linked peptides. A change in this ratio for a particular cross-link indicates that the distance between those residues has changed, reflecting a conformational shift. elifesciences.org A study using TMEA on chemoreceptors noted that the yield of cross-linked products varied depending on reaction conditions, such as the stoichiometry of the reagent, which reflects the structural dynamics and stability of the protein assembly. researchgate.net

Determining which components of a large molecular machine are physically close to one another is fundamental to understanding its function. TMEA's ability to link three proximal cysteine residues makes it an excellent tool for mapping near-neighbor relationships within complex biological assemblies.

The study of chemoreceptor arrays in live bacteria again provides a clear illustration. The formation of a trimeric product upon addition of TMEA unequivocally demonstrates that three individual receptor dimers, each bearing a cysteine at a specific site, are near neighbors within the larger receptor cluster. nih.gov This application is not limited to identical subunits; if different proteins within a complex are engineered to contain cysteine residues at their interaction interfaces, TMEA could potentially be used to identify and confirm the proximity of up to three distinct neighbors simultaneously. This provides a snapshot of the molecular organization within a crowded cellular environment. nih.gov

Development of Advanced Diagnostic Probes and Biosensors

The development of sensitive and specific diagnostic probes and biosensors is a cornerstone of modern biomedical research and clinical diagnostics. Tris(2-maleimidoethyl)amine offers a versatile platform for the construction of these sophisticated tools due to its ability to form stable thioether bonds with cysteine residues in proteins and thiol-modified oligonucleotides.

The performance of many biosensors relies on the effective immobilization of biorecognition elements, such as enzymes and antibodies, onto a solid support. Covalent attachment is often preferred as it prevents leaching of the biomolecule and can improve operational stability. The trifunctional nature of this compound allows for a high density of biomolecule immobilization, which can enhance the sensitivity of the biosensor. chemimpex.com

In a typical application, a biosensor surface, such as a gold electrode or a silicon wafer, is first functionalized with a thiol-containing self-assembled monolayer. This compound can then be reacted with the surface-bound thiols, leaving two maleimide groups available for the covalent attachment of thiol-containing biomolecules. This strategy ensures a stable and oriented immobilization of the biomolecules, which is crucial for their recognition function. While specific studies detailing the use of this compound in this exact manner are not prevalent, the principles of maleimide-thiol chemistry are well-established for biosensor development. researchgate.netnih.gov

ParameterThiol-Modified SurfaceAfter TMEA ImmobilizationAfter Biomolecule Conjugation
Surface Functional Group -SH-Maleimide-Biomolecule
Surface Roughness (nm) 0.5 ± 0.10.8 ± 0.22.5 ± 0.5
Immobilized Enzyme Activity (%) N/AN/A85 ± 5
This table presents hypothetical data to illustrate the changes in surface properties and enzyme activity during the immobilization process on a biosensor surface using a trifunctional maleimide crosslinker like this compound.

Understanding the intricate networks of protein-protein interactions, such as those between receptors and their ligands, is fundamental to cell biology. Chemical crosslinking is a powerful technique to capture these often transient interactions, allowing for their isolation and subsequent analysis. nih.govnih.gov Trifunctional crosslinkers like this compound can be particularly advantageous in this context, as they can stabilize multi-protein complexes. scbt.com

The methodology involves treating cells or cell lysates with the crosslinker. The maleimide groups of this compound will react with cysteine residues on interacting proteins that are in close proximity. This covalent tethering stabilizes the receptor-ligand complex, which can then be isolated using techniques such as immunoprecipitation. While research specifically employing this compound for this purpose is limited, the use of other trifunctional crosslinkers has demonstrated the feasibility of this approach for mapping protein interaction networks. nih.govfenyolab.org

Bait ProteinPrey ProteinCrosslinkerCo-immunoprecipitation Efficiency (%)
Receptor XLigand YNone15 ± 3
Receptor XLigand YBifunctional Maleimide45 ± 5
Receptor XLigand YThis compound70 ± 6
This table provides illustrative data comparing the hypothetical efficiency of co-immunoprecipitation of a receptor-ligand complex with and without the use of bifunctional and trifunctional maleimide crosslinkers.

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for the detection and quantification of biomolecules. The sensitivity of these assays can be significantly enhanced through signal amplification strategies. DNA dendrimers, highly branched, monodisperse macromolecules, can serve as scaffolds for the attachment of a large number of signaling molecules, leading to a substantial amplification of the detection signal. nih.gov

This compound can be utilized as a core or branching unit in the synthesis of DNA dendrimers. Thiol-modified DNA oligonucleotides can be conjugated to the maleimide groups of the crosslinker, creating a dendritic structure. These DNA dendrimers can then be further functionalized with detection labels (e.g., enzymes, fluorophores) and recognition elements (e.g., antibodies). The use of dendrimers in immunoassays has been shown to improve detection limits. nih.govmdpi.comnih.gov Although specific examples using this compound for this purpose are not widely reported, the chemical principles support its potential application in this area. fishersci.com

Detection MethodAnalyte Concentration (pg/mL)Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
Standard ELISA100.25 ± 0.035
DNA Dendrimer-Amplified ELISA101.50 ± 0.1230
Standard ELISA10.06 ± 0.011.2
DNA Dendrimer-Amplified ELISA10.35 ± 0.047
This table presents a hypothetical comparison of signal intensity and signal-to-noise ratio in a standard ELISA versus a DNA dendrimer-amplified ELISA, illustrating the potential signal amplification achievable with dendritic structures that could be synthesized using this compound.

Strategies for Macromolecular Assembly in Biological Systems

The precise assembly of macromolecules is a key strategy in the development of sophisticated tools for biological research, including drug delivery systems and gene-silencing agents. This compound, with its ability to connect multiple components, is a valuable tool for constructing such complex molecular architectures.

Small interfering RNA (siRNA) has emerged as a powerful tool for gene silencing in research and has therapeutic potential. However, the effective delivery of siRNA into cells remains a significant challenge. One promising approach is the conjugation of siRNA to polymers to form nanoparticles that can protect the siRNA from degradation and facilitate its cellular uptake. nih.gov

Maleimide-thiol chemistry is a widely used method for the conjugation of siRNA to polymers. nih.gov Thiol-modified siRNA can be reacted with a polymer that has been functionalized with maleimide groups. This compound can be used to introduce multiple maleimide functionalities onto a polymer backbone. This allows for the attachment of multiple siRNA molecules to a single polymer chain or for the crosslinking of multiple polymer chains to form a stable nanoparticle encapsulating the siRNA. While specific studies detailing the use of this compound for this application are scarce, the general principle of using maleimide-functionalized polymers for siRNA conjugation is well-established. nih.govresearchgate.net

Conjugate PropertyValue
Polymer Backbone Poly(amido amine)
Crosslinker This compound
Hydrodynamic Diameter (nm) 150 ± 10
Zeta Potential (mV) +25 ± 3
siRNA Loading Efficiency (%) 90 ± 5
Gene Silencing Efficiency (%) 80 ± 7
This table provides representative data on the physicochemical properties and gene-silencing efficiency of a hypothetical siRNA-polymer conjugate fabricated using a trifunctional maleimide crosslinker like this compound.

Mechanistic Research in Biological Systems Non Clinical Focus

Investigation of Transporter Protein Dynamics and Substrate Interactions

The study of transporter proteins, such as P-glycoprotein (P-gp), is crucial for understanding multidrug resistance in various biological contexts. TMEA has been instrumental in dissecting the structural and functional dynamics of these complex membrane proteins.

Use of Tris(2-maleimidoethyl)amine as a Thiol-Reactive Substrate for P-glycoprotein Studies

Researchers have identified this compound as a thiol-reactive substrate for the human multidrug resistance P-glycoprotein (P-gp). nih.gov TMEA, a trifunctional maleimide (B117702), was observed to stimulate the ATPase activity of a cysteine-less form of P-gp by approximately seven-fold, indicating a direct interaction with the protein's catalytic cycle. nih.gov

To probe the structure of the drug-binding pocket, cysteine-scanning mutagenesis was employed to introduce reactive thiol groups at specific locations within P-gp's transmembrane (TM) domains, particularly TM6 and TM12. nih.gov The ability of TMEA to crosslink these engineered cysteine residues provides direct evidence of their spatial proximity within the folded protein. For instance, a cross-linked product was successfully observed in a P-gp mutant containing cysteines at positions L339C in TM6 and V982C in TM12 when treated with TMEA. nih.gov This crosslinking was shown to inhibit the ATPase activity of the mutant protein, further confirming that the interaction occurs within a functionally relevant domain. nih.gov

Furthermore, the specificity of this interaction was demonstrated by the inhibition of TMEA-induced crosslinking in the presence of other known P-gp substrates like cyclosporin (B1163) A, vinblastine, colchicine, and verapamil. nih.gov This competition suggests that TMEA occupies the same or an overlapping region within the drug-binding pocket as these other substrates. nih.gov

Crosslinking-Based Elucidation of Drug-Binding Pocket Conformations and ATP Hydrolysis Coupling

The application of TMEA crosslinking has provided significant insights into the conformational changes that P-glycoprotein undergoes during its transport cycle, particularly in relation to ATP hydrolysis. Studies have shown that the efficiency of TMEA crosslinking between specific residues in TM6 and TM12 is modulated by the presence of ATP. nih.gov

For the P-gp mutant L339C(TM6)/V982C(TM12), crosslinking by TMEA was found to decrease in the presence of ATP at 37°C. nih.gov In contrast, another mutant, F343C(TM6)/V982C(TM12), exhibited enhanced crosslinking under the same conditions. nih.gov These opposing effects of ATP on crosslinking at different sites suggest that ATP hydrolysis induces a rotational movement of one or both of these transmembrane helices. nih.gov Such dynamic rearrangements are believed to be a key component of the mechanism by which substrates are transported across the cell membrane.

Further research has utilized TMEA to explore the concept of simultaneous drug binding within the P-gp pocket. It was discovered that a second drug substrate, such as verapamil, could induce TMEA crosslinking of the F343C(TM6)/V982C(TM12) mutant, a crosslink not observed with TMEA alone. researchgate.netnih.gov This finding supports an "induced-fit" model, where the binding of one substrate (verapamil) alters the conformation of the drug-binding pocket, thereby exposing or bringing the engineered cysteine residues into a favorable position for crosslinking by another substrate (TMEA). researchgate.netnih.gov This indicates that the drug-binding pocket of P-gp is large and complex enough to accommodate more than one substrate molecule simultaneously. researchgate.netnih.gov

P-gp MutantConditionEffect on TMEA CrosslinkingImplied Mechanistic Insight
L339C(TM6)/V982C(TM12)+ ATP (37°C)DecreasedATP hydrolysis promotes rotational movement of TM helices. nih.gov
F343C(TM6)/V982C(TM12)+ ATP (37°C)EnhancedATP hydrolysis promotes rotational movement of TM helices. nih.gov
F343C(TM6)/V982C(TM12)+ Verapamil + TMEAInduced CrosslinkingSupports an "induced-fit" mechanism and simultaneous binding of two substrates. researchgate.netnih.gov

Role in Biomolecular Complex Formation and Stabilization in vitro/ex vivo

Beyond single protein analysis, TMEA is a powerful tool for investigating the assembly and stabilization of larger biomolecular complexes. Its ability to covalently link interacting protein subunits provides a "snapshot" of their organization.

Studying Protein Assembly and Oligomerization using TMEA Crosslinking

TMEA crosslinking has been effectively used to study the oligomeric state of proteins, such as bacterial chemoreceptors, which are known to form higher-order clusters. nih.govpnas.org In vivo crosslinking studies using TMEA have been instrumental in demonstrating that these receptors organize into trimers of dimers. nih.govconicet.gov.ar By introducing cysteine residues at specific locations within the chemoreceptor proteins Tar and Tsr, researchers could use TMEA to capture and identify receptor trimers. nih.govconicet.gov.ar

The utility of TMEA in such studies is further enhanced when combined with membrane-mimicking environments, such as vesicles. For instance, the assembly of a chemotaxis protein (CF) on vesicle membranes was shown to increase the yield and specificity of TMEA-induced crosslinking, allowing for the capture of trimers in vitro, which was not efficiently observed in solution. nih.gov The formation of these crosslinked trimers was found to be dependent on the concentration of TMEA, with stoichiometric amounts yielding the maximal formation of oligomers. nih.gov These findings highlight the importance of a membrane-like environment for promoting native protein-protein interactions and demonstrate the utility of TMEA in capturing these assemblies. nih.gov

Studies on the HIV-1 capsid protein have also employed TMEA to stabilize and study trimeric interfaces. By engineering cysteine residues near the 3-fold axis of symmetry, researchers were able to use TMEA to chemically crosslink capsid monomers into trimers, which could then be used to investigate interactions with host restriction factors. uzh.ch

Protein SystemExperimental ApproachKey Finding from TMEA Crosslinking
Bacterial Chemoreceptors (Tar, Tsr)In vivo crosslinking with cysteine mutantsProvided evidence for the trimer-of-dimers organization of receptors. nih.govpnas.orgconicet.gov.ar
Chemotaxis Protein (CF)In vitro crosslinking with and without vesicle assemblyMembrane association enhances the formation of TMEA-linked trimers, mimicking in vivo organization. nih.gov
HIV-1 Capsid ProteinIn vitro crosslinking of engineered cysteine mutantsSuccessfully created stable capsid trimers for studying protein-protein interactions. uzh.ch

Theoretical and Computational Approaches

Modeling of Polymer Network Formation and Gelation Kinetics

The formation of polymer networks using TMEA as a crosslinker is a complex process involving the reaction of its three maleimide (B117702) groups with thiol-containing molecules. Theoretical models and computational simulations are crucial for understanding the kinetics of this network formation and predicting the point of gelation—the transition from a liquid to a solid-like gel.

Kinetic modeling of the gelation process in TMEA-based systems can be approached by considering the statistical probability of bond formation. The trifunctional nature of TMEA allows for the creation of a highly crosslinked network. Models can predict how factors such as reactant concentrations, temperature, and pH affect the gelation time and the final network structure. For instance, in the formation of polyethylene (B3416737) glycol (PEG) hydrogels using maleimide-thiol chemistry, it has been shown that lowering the polymer weight percentage, buffer concentration, and pH can slow down the gelation kinetics. nih.gov

The rate of polymerization can also be controlled by the choice of crosslinker, with electronegative peptides being optimal for both controlled kinetics and maintaining cell viability in hydrogel applications. nih.gov Slower polymerization speeds generally lead to more uniform hydrogel networks. The table below summarizes key parameters influencing gelation kinetics in maleimide-thiol systems, which are directly applicable to TMEA-based network formation.

ParameterEffect on Gelation KineticsRationale
Polymer Weight % Increased concentration leads to faster gelation.Higher proximity of reactive groups.
Buffer Concentration Higher concentration can accelerate gelation.Catalytic effects of buffer components.
pH Higher pH (up to ~7.5) generally increases the reaction rate.Increased concentration of the more reactive thiolate anion.
Thiol pKa Lower pKa thiols react faster.Higher concentration of the thiolate anion at a given pH.
Temperature Increased temperature accelerates the reaction.Standard Arrhenius behavior of reaction rates.

This table provides a general overview of factors influencing thiol-maleimide gelation kinetics.

Computational Studies of Molecular Interactions and Reactivity

Computational chemistry offers powerful tools to investigate the molecular interactions and reactivity of the maleimide groups in TMEA. Quantum mechanics (QM) calculations, particularly DFT, are used to study the electronic structure of the maleimide ring and its susceptibility to nucleophilic attack by a thiol. These studies help in understanding the reaction mechanism, transition states, and the factors that influence the reaction rate and selectivity. rsc.org

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of TMEA and its interactions with other molecules in a polymerizing system. mdpi.comnih.gov By simulating the movement of atoms over time, MD can model how the TMEA crosslinker orients itself within the growing polymer network and how intermolecular forces influence the final material properties. While specific MD simulations for TMEA are not widely published, the principles can be inferred from simulations of similar crosslinking molecules. These simulations are valuable for understanding the local environment around the crosslinks and how it affects properties like swelling, mechanical strength, and diffusion within the network.

Computational studies have also investigated the stability of the resulting succinimide (B58015) thioether linkage. While generally considered stable, it has been shown that under certain reducing conditions, the thiol-maleimide adduct can undergo retro and exchange reactions. nih.gov This has implications for the long-term stability of TMEA-based materials in biological or other reducing environments.

Simulations of Self-Healing Mechanisms in TMEA-based Materials

The design of self-healing materials is a burgeoning field where computational simulations play a predictive role. For TMEA-based materials, a common strategy to impart self-healing properties is to incorporate reversible chemical bonds. The Diels-Alder (DA) reaction, a [4+2] cycloaddition, is a prominent example, often utilizing the maleimide group of TMEA as the dienophile and a furan (B31954) group as the diene. rsc.orgresearchgate.net This reaction is thermally reversible; at elevated temperatures, the retro-DA reaction occurs, breaking the crosslinks and allowing the material to flow and heal cracks, while upon cooling, the forward DA reaction reforms the network. rsc.org

Computational modeling is instrumental in screening and designing suitable diene-dienophile pairs for self-healing applications. chemrxiv.orgsynthical.com Hierarchical workflows that integrate machine learning with automated reaction profile calculations can efficiently screen vast numbers of potential DA reactions to identify those with the desired thermal responsiveness for self-healing polymers. chemrxiv.orgsynthical.com These computational approaches can predict reaction energies, transition state barriers, and the optimal temperature range for the forward and reverse reactions, thus guiding the experimental design of TMEA-based self-healing materials. researchgate.net

Simulations can also model the dynamics of the healing process itself. By representing the polymer network as a collection of interconnected nodes, simulations can track the breaking and reformation of bonds at a crack interface, providing insights into the efficiency of the healing process under different conditions. While direct simulations of self-healing in specific TMEA-based materials are still an emerging area, the foundational computational work on DA reactions and dynamic polymer networks provides a strong basis for future studies. frontiersin.org

Future Perspectives and Emerging Research Directions

Integration of Tris(2-maleimidoethyl)amine in Advanced Hierarchical Materials

Hierarchical materials, characterized by structural order across multiple length scales, are at the forefront of materials science. The precise, three-dimensional crosslinking capabilities of TMEA make it an ideal candidate for the bottom-up construction of these complex architectures.

Furthermore, the principle of self-assembly is being explored to create novel nanomaterials with TMEA as a core component. mdpi.comnih.gov For example, TMEA has been utilized as a Y-shaped cross-linker for the self-assembly of DNA dendrimers, which are highly branched, hierarchical macromolecules with applications in diagnostics and drug delivery. The defined geometry of TMEA allows for the precise arrangement of biological molecules, leading to the formation of ordered nanostructures. Another area of investigation involves the use of TMEA in studying the hierarchical organization of protein complexes in their native environments. For instance, in vivo crosslinking studies with TMEA have provided insights into the trimer-of-dimers geometry of bacterial chemoreceptor clusters, demonstrating its utility in elucidating complex biological structures. rsc.orgtandfonline.com

Future research will likely focus on expanding the range of hierarchical materials constructed using TMEA, including the development of novel biomimetic materials and advanced 3D bioprinting inks where TMEA can provide covalent crosslinking to stabilize intricate, multi-layered structures. nih.gov

Expanding the Scope of Bioorthogonal Reactions with TMEA

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The maleimide (B117702) groups of TMEA readily undergo Michael addition with thiols, a well-established bioorthogonal reaction. thermofisher.com The trifunctional nature of TMEA, however, opens up possibilities for expanding the scope and complexity of bioorthogonal strategies.

A key emerging direction is the use of trifunctional linkers like TMEA for multi-component or sequential bioorthogonal labeling. nih.gov While research is ongoing to fully realize this potential with TMEA, the concept involves utilizing its three arms to introduce different functionalities in a controlled manner. For instance, one arm could be used for initial capture or localization, while the other two arms could engage in subsequent, orthogonal bioorthogonal reactions. This would allow for the assembly of more complex biological conjugates in a stepwise and controlled fashion. The development of trifunctional linkers that can participate in three mutually orthogonal "click" chemistries in a single pot has been demonstrated, paving the way for similar applications with TMEA-based scaffolds. rsc.org

Moreover, the architecture of TMEA can serve as a scaffold for creating novel bioconjugates where the spatial arrangement of the attached molecules is critical for function. By attaching different molecules to each of the three maleimide groups, researchers can create constructs with unique properties that arise from the proximity and orientation of the conjugated species. While the primary bioorthogonal reaction of TMEA remains the maleimide-thiol ligation, its potential as a platform for more intricate, multi-step bioorthogonal strategies is an active area of investigation. morressier.comacs.org

Synergistic Applications in Multi-functional Research Tools and Systems

The ability of TMEA to link multiple molecules together makes it a valuable tool for creating multifunctional systems with synergistic properties, where the combined effect is greater than the sum of the individual components. This is particularly evident in the field of theranostics, which combines therapeutic and diagnostic capabilities in a single agent. researchgate.net

TMEA is being explored as a crosslinker in the development of multifunctional nanoparticles for targeted cancer therapy and imaging. scbt.comdtu.dk For example, a nanoparticle could be functionalized with a targeting ligand on one arm of TMEA, a therapeutic drug on the second, and an imaging agent on the third. This allows for the simultaneous delivery of a drug to a specific site, and the visualization of its biodistribution and accumulation at the target. This integrated approach can lead to more effective treatments with reduced side effects. acs.orgthemjalab.com

Another significant application is in the construction of antibody-drug conjugates (ADCs). The trifunctional nature of TMEA allows for the attachment of multiple drug molecules to a single antibody, potentially increasing the potency of the ADC. Furthermore, the third arm can be used to attach a modifying agent, such as a polymer, to improve the pharmacokinetic properties of the conjugate. Trifunctional linkers have been designed to allow for the attachment of a targeting agent, a tag for detection, and a therapeutic molecule to an antibody fragment, showcasing the potential for creating highly sophisticated and effective biopharmaceuticals. sigmaaldrich.com

The use of TMEA in creating multifunctional dendrimers is also a promising area. Dendrimers are highly branched, tree-like molecules with a well-defined structure. Using TMEA as a core or branching unit allows for the precise placement of different functional groups at the periphery of the dendrimer, leading to synergistic effects in applications such as drug delivery and gene therapy. mt.com

Below is an interactive data table summarizing some of the synergistic applications of TMEA-based systems.

Application AreaComponent 1Component 2Component 3Synergistic Effect
TheranosticsTargeting LigandTherapeutic DrugImaging AgentTargeted drug delivery with real-time monitoring of efficacy.
Antibody-Drug ConjugatesAntibodyCytotoxic DrugPharmacokinetic ModifierEnhanced potency and improved in-vivo stability.
Multifunctional DendrimersDrug MoleculeTargeting MoietySolubilizing GroupIncreased drug loading, targeted delivery, and improved bioavailability.

Sustainable and Scalable Production Methodologies for TMEA

As the applications of this compound expand, the development of sustainable and scalable production methods becomes increasingly important. Current research in this area focuses on applying the principles of green chemistry and process analytical technology (PAT) to the synthesis of TMEA and related maleimide compounds. tandfonline.comresearchgate.net

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of N-substituted maleimides, this includes the use of greener solvents, solvent-free reaction conditions, and more atom-economical synthetic routes. arkat-usa.orgrsc.orgtandfonline.com For example, methods are being developed for the direct synthesis of maleimides from maleic anhydride (B1165640) and amines in water or under solvent-free grinding conditions, which significantly reduces the environmental impact compared to traditional methods that use hazardous solvents. arkat-usa.org

For scalable production, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.commdpi.com Continuous flow reactors allow for better control over reaction parameters, improved safety, and higher yields. This technology is being explored for the synthesis of various organic compounds and could be adapted for the large-scale production of TMEA. A manufacturing strategy utilizing a continuous mode reactor has been shown to be effective for the production of homogeneous bioconjugates, a field where TMEA is widely used. nih.gov

Process Analytical Technology (PAT) is another key component of modern, scalable manufacturing. dtu.dksigmaaldrich.commt.comamericanpharmaceuticalreview.com PAT involves the use of real-time analytical tools to monitor and control the manufacturing process, ensuring consistent product quality and optimizing efficiency. acs.orgsigmaaldrich.com The implementation of PAT in the production of bioconjugates is an active area of research and can be applied to the manufacturing of TMEA to ensure high purity and yield on an industrial scale. acs.orgsigmaaldrich.com

Future efforts will likely focus on integrating these green and scalable technologies to develop a comprehensive, environmentally friendly, and economically viable process for the production of this compound to meet the growing demands of the research and pharmaceutical industries.

Q & A

Q. What are the primary research applications of TMEA in protein biochemistry?

TMEA is a trifunctional crosslinker with maleimide groups that react selectively with cysteine thiols. Key applications include:

  • Studying protein oligomerization : Crosslinking cysteine residues in proteins like P-glycoprotein to analyze ATPase activity modulation during substrate binding .
  • Ubiquitylation mechanisms : Linking ubiquitin, E2 enzymes, and substrates to investigate E3 ligase-mediated multi-monoubiquitylation vs. polyubiquitylation .
  • Stabilizing protein dimers : Stabilizing Superoxide Dismutase 1 (SOD1) dimers via cysteine crosslinking, with spacer arm length (10.3 Å) critical for efficacy . Methodological considerations: Use non-reducing buffers, optimize molar ratios, and validate crosslinking via SDS-PAGE or mass spectrometry.

Q. What considerations are essential when designing experiments with TMEA?

  • Solubility : TMEA dissolves in DMF or DMSO but is water-insoluble; pre-dissolve in anhydrous solvents to prevent hydrolysis .
  • Spacer arm length : The 10.3 Å spacer requires cysteine residues to be within ~10 Å for effective crosslinking .
  • Cell permeability : TMEA is cell-permeable, enabling live-cell crosslinking studies. Include controls for off-target effects and cytotoxicity .
  • Stoichiometry : Trifunctional reactivity may lead to heterogeneous crosslinking; titrate carefully and use excess target proteins to avoid over-crosslinking .

Q. How should TMEA be stored and handled to maintain its reactivity?

  • Storage : Store at room temperature in airtight, moisture-free containers. DMF/DMSO stock solutions should be aliquoted and stored under inert gas to prevent oxidation .
  • Handling : Avoid reducing agents (e.g., DTT, β-mercaptoethanol) in buffers, as they compete with maleimide-thiol reactions .

Q. What analytical techniques are recommended to assess TMEA-mediated crosslinking efficiency?

  • SDS-PAGE/Western blot : Detect crosslinked protein bands under non-reducing conditions .
  • Mass spectrometry : Identify crosslinked peptides for mapping interaction sites .
  • Solid-state NMR : Monitor Diels-Alder adduct formation in polymer networks (e.g., 60-70% conversion at 24°C over 5 days vs. 3 hours at 75°C) .

Advanced Research Questions

Q. How does TMEA's trifunctional nature influence ubiquitylation mechanisms studied in E3 ligase complexes?

TMEA enables simultaneous conjugation of ubiquitin (UbG75C), E2 enzymes (UBE2C/UBE2S), and substrates (e.g., Hsl1) to dissect E3 ligase mechanisms:

  • Multi-monoubiquitylation vs. K11 polyubiquitylation : Constructs crosslinked via TMEA revealed structural differences in APC/CCDH1-mediated processes . Method: Mutate non-catalytic cysteines in E2 enzymes, perform sequential crosslinking steps, and analyze via cryo-EM or activity assays .

Q. In polymer chemistry, how is TMEA utilized in thermally reversible crosslinking via Diels-Alder (DA) reactions?

TMEA crosslinks tetrafluorene derivatives to form DA adducts:

  • Kinetics : Reaction completion requires 5 days at 24°C (60-70% conversion) vs. 3 hours at 75°C .
  • Reversibility : Heating to 130°C and 150°C disconnects 12% and 25% of adducts, respectively. Use solid-state NMR to monitor reversibility . Design tip: Optimize temperature cycles and quenching (e.g., liquid nitrogen) to control network topology.

Q. How can researchers resolve contradictions in crosslinking efficiency attributed to TMEA's spacer arm length?

Compare TMEA (10.3 Å) with crosslinkers of varying spacer lengths (e.g., DTME: 13.3 Å; BMB: 10.9 Å):

  • Case study : SOD1 dimer stabilization efficiency correlates with spacer length; TMEA’s 10.3 Å spacer optimally aligns cysteines in SOD1 . Method: Use size-exclusion chromatography (SEC) or native PAGE to assess crosslinking efficiency and structural integrity .

Q. What are the implications of TMEA's cell permeability in live-cell crosslinking studies?

TMEA’s cell permeability allows in situ crosslinking of intracellular proteins:

  • Application : Study dynamic protein interactions in live cells (e.g., chemoreceptor trimerization in bacterial membranes) . Challenges: Optimize incubation time to balance crosslinking efficiency and cell viability. Validate using impermeable crosslinkers as negative controls .

Q. How does TMEA compare to other maleimide crosslinkers in stabilizing protein-protein interactions?

  • Trifunctionality : TMEA enables multi-point crosslinking, stabilizing larger complexes (e.g., APC/CCDH1-substrate-E2 ternary complexes) vs. bifunctional crosslinkers like BM(PEG)2 .
  • Specificity : Maleimide-thiol reactions are pH-dependent (optimal at pH 6.5–7.5); avoid alkaline conditions to prevent hydrolysis .

Q. How is TMEA used to study conformational changes in multidrug resistance proteins like P-glycoprotein?

TMEA crosslinks cysteine residues in P-glycoprotein, trapping conformational states during ATP hydrolysis:

  • ATPase activity assays : Measure substrate-induced ATPase modulation post-crosslinking (e.g., verapamil stimulation) .
    Key finding: TMEA crosslinking alters ATP-driven conformational shifts, highlighting substrate-binding domain dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.